molecular formula C20H40N2O2 B7764672 N,N,N',N'-tetrabutylbutanediamide CAS No. 14288-17-6

N,N,N',N'-tetrabutylbutanediamide

Cat. No. B7764672
CAS RN: 14288-17-6
M. Wt: 340.5 g/mol
InChI Key: SMZNIZWMUHWNBT-UHFFFAOYSA-N
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Description

“N,N,N’,N’-tetrabutylbutanediamide” is a chemical compound with the molecular formula C20H40N2O2 . It contains a total of 63 bonds, including 23 non-H bonds, 2 multiple bonds, 15 rotatable bonds, 2 double bonds, and 2 tertiary amides (aliphatic) .


Molecular Structure Analysis

The molecular structure of “N,N,N’,N’-tetrabutylbutanediamide” includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule can be visualized in both 2-dimensional (2D) and 3-dimensional (3D) chemical structure images .

Scientific Research Applications

  • Extraction and Separation of Lactic and Malic Acids : N,N,N',N'-Tetrabutylbutanediamide (referred to as N4423 in the study) has been found effective for the extraction and separation of lactic and malic acids from fermentation broth. The study demonstrates that N4423 can achieve high purity levels in the extracted acids, highlighting its potential for industrial applications in the chemical industry (Ren, Wei & Journals, 2019).

  • PVT Properties for Waste Processing : The PVT (pressure-volume-temperature) properties of N,N,N',N'-Tetrabutylbutanediamide, specifically the variant known as TODGA, have been studied for its use in partitioning fission products from raffinate wastes. This study provides essential data for its application in nuclear waste processing (Balasubramonian, Kumar, Sivakumar, Mudali & Natarajan, 2012).

  • Modification for High Metal Loading : Another study on TODGA, a variant of N,N,N',N'-Tetrabutylbutanediamide, explored its modification with a monoamide to enhance the loading capacity for lanthanides(III) and actinides(III), crucial for efficient nuclear waste management (Tachimori, Sasaki & Suzuki, 2002).

Future Directions

“N,N,N’,N’-tetrabutylbutanediamide” has shown good extraction and separation efficiency of lactic and malic acids . The results gathered in this work might prove to be a potential approach to acquire lactic and malic acids . This suggests potential future directions in the field of chemical extraction and separation.

properties

IUPAC Name

N,N,N',N'-tetrabutylbutanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H40N2O2/c1-5-9-15-21(16-10-6-2)19(23)13-14-20(24)22(17-11-7-3)18-12-8-4/h5-18H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMZNIZWMUHWNBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C(=O)CCC(=O)N(CCCC)CCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30404390
Record name N,N,N',N'-tetrabutylbutanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30404390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N,N',N'-tetrabutylbutanediamide

CAS RN

14288-17-6
Record name N,N,N',N'-tetrabutylbutanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30404390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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